An In-depth Technical Guide to Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)
An In-depth Technical Guide to Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) is a significant oxidative metabolite of Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer increasingly used as a replacement for Di(2-ethylhexyl) phthalate (DEHP).[1][2] DEHTP is utilized in a wide array of consumer products, including food packaging, medical devices, and children's toys.[2][3] Consequently, human exposure to DEHTP is widespread, making the study of its metabolites, such as MECPTP, crucial for understanding its bioavailability, metabolic fate, and potential toxicological implications. This technical guide provides a comprehensive overview of MECPTP, from its fundamental chemical properties to its metabolic pathways, analytical methodologies for its detection, and current knowledge of its toxicological profile.
Chemical and Physical Properties
MECPTP is a dicarboxylic acid monoester. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | [4] |
| Molecular Formula | C₁₆H₂₀O₆ | [4] |
| Molecular Weight | 308.33 g/mol | [4] |
| CAS Number | 1684398-42-2 | [4] |
Synthesis of Mono-2-ethyl-5-carboxypentyl terephthalate
Metabolism of Di(2-ethylhexyl) terephthalate (DEHTP) to MECPTP
MECPTP is a major urinary metabolite of DEHTP in humans.[2][5] The metabolic pathway involves the initial hydrolysis of DEHTP to mono-2-ethylhexyl terephthalate (MEHTP), followed by a series of oxidative reactions on the 2-ethylhexyl side chain. While the specific enzymes responsible for DEHTP metabolism have not been fully elucidated, it is highly probable that they are analogous to those involved in the metabolism of its ortho-phthalate isomer, DEHP. The metabolism of DEHP to its corresponding carboxylated metabolite, mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP), is known to be mediated by cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4.[6][7] These enzymes catalyze the hydroxylation and subsequent oxidation of the alkyl side chain. Therefore, it is reasonable to hypothesize that these same enzymes are involved in the biotransformation of MEHTP to MECPTP.
The proposed metabolic pathway is illustrated in the following diagram:
Caption: Proposed metabolic pathway of DEHTP to MECPTP.
Toxicological Profile of MECPTP and its Parent Compound
The toxicological data for MECPTP itself is limited. Most available studies focus on the parent compound, DEHTP, which is generally considered to have a lower toxicity profile than DEHP.[1] Animal studies on DEHTP have shown no adverse effects on reproductive tissues, kidneys, or liver at doses where DEHP exhibits toxicity.[1]
However, a recent study has raised concerns about the potential health effects of DEHTP metabolites. This study found a positive correlation between urinary concentrations of MECPTP and another DEHTP metabolite, mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP), and the risk of nonalcoholic fatty liver disease (NAFLD) in a human population. The same study also conducted in vitro experiments on human liver cells (HepG2), which demonstrated that MEHHTP exposure could increase the expression of genes involved in lipid synthesis, leading to lipid accumulation in the cells. The study suggests that the activation of the Liver X receptor α (LXRα) may be a key mechanism in this process.
Further research is needed to specifically evaluate the in vitro and in vivo toxicity of MECPTP and to elucidate its precise mechanism of action on liver cells and other potential target organs.
Analytical Methodologies for the Quantification of MECPTP
The primary analytical technique for the quantification of MECPTP in biological matrices, particularly urine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite.
Experimental Protocol: Quantification of MECPTP in Urine by LC-MS/MS
This protocol is a generalized procedure based on published methods.[8][9] Researchers should optimize the parameters for their specific instrumentation and experimental needs.
1. Sample Preparation:
-
Enzymatic Deconjugation: To a 1 mL urine sample, add a solution of β-glucuronidase/arylsulfatase in a suitable buffer (e.g., sodium acetate buffer, pH 5.0) to hydrolyze the glucuronidated and sulfated conjugates of MECPTP.
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete deconjugation.
-
Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Load the deconjugated urine sample onto the cartridge.
- Wash the cartridge with a low-organic solvent wash solution to remove interferences.
- Elute the analytes, including MECPTP, with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of MECPTP.
- Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for MECPTP and its isotopically labeled internal standard. This provides high selectivity and sensitivity.
- Typical MRM Transitions:
-
MECPTP: The precursor ion [M-H]⁻ is m/z 307.1. The product ions can vary depending on the instrument and collision energy, but a common transition is to m/z 165.0 (terephthalic acid fragment).[4]
Caption: General workflow for the analysis of MECPTP in urine.
Human Biomonitoring and Environmental Occurrence
MECPTP is frequently detected in the urine of the general population, indicating widespread exposure to its parent compound, DEHTP.[2][5] Studies in the United States have shown detection frequencies of MECPTP in urine to be as high as 99.9%.[10] The concentrations of MECPTP in urine have been observed to be increasing over time, which is consistent with the growing use of DEHTP as a replacement for other plasticizers.[5]
Data on the environmental occurrence of MECPTP is less abundant. As a metabolite, it is primarily found in biological matrices. However, its presence in wastewater and surface water could be an indicator of human exposure and environmental contamination with DEHTP.
Conclusion
Mono-2-ethyl-5-carboxypentyl terephthalate is a key biomarker for assessing human exposure to the increasingly prevalent plasticizer, DEHTP. While DEHTP is considered a safer alternative to DEHP, emerging research suggests that its metabolites, including MECPTP, may not be devoid of biological activity and warrant further toxicological investigation, particularly concerning their potential effects on liver health. The analytical methods for the detection of MECPTP are well-established, providing a robust tool for future research in toxicology, epidemiology, and risk assessment. This guide provides a foundational understanding of MECPTP for scientists and professionals working in these fields, highlighting the current state of knowledge and identifying areas where further research is needed.
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